2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Overview
Description
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, also known as 2-chloro-1-morpholine-4-ethanone or 2-CMME, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2-CMME has been used in the synthesis of numerous pharmaceuticals including anti-inflammatory drugs, anticonvulsants, and antibiotics. It is also used in the synthesis of dyes and pigments, and in the manufacture of agrochemicals.
Scientific Research Applications
Novel Synthesis Methods
- One-Pot Synthesis of 2-Dimethylaminoquinoline Derivatives : A study by Amaresh and Perumal (1998) highlights a novel one-pot synthesis method for 2-dimethylaminoquinoline derivatives from arylazido ketones, which may include compounds similar to 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (Amaresh & Perumal, 1998).
Applications in Organic Chemistry
- Synthesis of New Cyclic Aminobenzoquinones : Tuyun and Yıldız (2018) researched the synthesis and characterization of new cyclic aminobenzoquinones, a process that might involve similar compounds (Tuyun & Yıldız, 2018).
- Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, showing potential applications in corrosion inhibition, where similar compounds could play a role (Das et al., 2017).
Pharmaceutical and Biological Research
- Antioxidant and Anti-Diabetic Agents : Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, including compounds structurally similar to this compound, for potential antioxidant and anti-diabetic applications (Murugavel et al., 2017).
- Biotransformation for Enantioselective Synthesis : Miao et al. (2019) investigated biotransformation with a new Acinetobacter sp. isolate for highly enantioselective synthesis of a chiral intermediate, demonstrating potential pharmaceutical applications of similar compounds (Miao et al., 2019).
properties
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399864 | |
Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
379254-90-7 | |
Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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